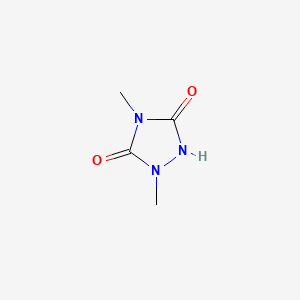

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione

Description

Contextualization within Triazolidine (B1262331) and Triazoline Chemistry

The chemistry of 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione is best understood by first examining its parent classes: triazolidines and triazolines. Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms, with two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.gov Their saturated or partially saturated analogues are triazolidines and triazolines, respectively.

Triazolidines : These are the fully saturated five-membered rings containing three nitrogen atoms. The subject compound, this compound, belongs to this class. ontosight.ai The presence of two carbonyl groups significantly influences its reactivity. ontosight.aiontosight.ai

Triazolines : These are partially unsaturated analogues, containing one double bond in the five-membered ring. mdpi.com They are often precursors or derivatives in reactions involving triazolidines.

Triazolinediones : The oxidized form of a triazolidinedione (also known as a urazole) is a triazolinedione. researchgate.net These compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), are highly reactive and are noted for their utility as potent dienophiles in cycloaddition reactions. acgpubs.orgwikipedia.org

The study of these systems is crucial for developing new synthetic methodologies and for the creation of novel molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Structural Framework of the 1,2,4-Triazolidine-3,5-dione Core

The core structure of this compound consists of a 1,2,4-triazolidine (B1236624) ring. ontosight.ai This is a five-membered ring with nitrogen atoms at positions 1, 2, and 4. Key features of the specific compound include:

A Saturated Heterocyclic Ring : The triazolidine ring is fully saturated.

Dicarbonyl Functionality : Carbonyl groups are present at positions 3 and 5 of the ring. ontosight.ai These electron-withdrawing groups are pivotal to the compound's reactivity, facilitating reactions with nucleophiles and making it a valuable intermediate in organic synthesis. ontosight.aiontosight.ai

N,N'-Disubstitution : In this compound, methyl groups are attached to the nitrogen atoms at positions 1 and 4. ontosight.ai

This specific arrangement of atoms and functional groups contributes to the molecule's unique stability and reactivity profile. ontosight.ai

Below is a table of computed properties for the parent 1,2,4-Triazolidine-3,5-dione ion.

| Property | Value |

| Molecular Formula | C₂H₂N₃O₂⁻ |

| Molecular Weight | 100.06 g/mol |

| IUPAC Name | 5-oxo-1,4-dihydro-1,2,4-triazol-3-olate |

| InChIKey | BWFMTHGMFVQPSE-UHFFFAOYSA-N |

| Topological Polar Surface Area | 76.6 Ų |

| Data sourced from PubChem CID 135473767 nih.gov |

Historical Context of 1,2,4-Triazolidinedione and 1,2,4-Triazolinedione Research

The scientific investigation into the 1,2,4-triazolidinedione framework, commonly known as the urazole (B1197782) system, has a history stretching back to the late 19th century.

The first synthesis of a urazole derivative, specifically 1-phenyl-1,2,4-triazolidine-3,5-dione, was reported by Pinner in 1887. acs.org This discovery was made during an investigation into the reaction between phenylhydrazine (B124118) and urea. acs.org The term "urazole" was coined by Pinner to describe this class of five-membered heterocyclic compounds. acs.org

A significant advancement in the field was the synthesis of the oxidized counterpart, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This compound was first prepared in 1894 by Johannes Thiele and Otto Stange through the oxidation of 4-phenylurazole (B107743). wikipedia.org However, their method produced only small quantities. It was not until 1971 that a more practical and efficient synthesis was developed by Cookson and his colleagues. wikipedia.org PTAD is a highly reactive, deep red compound and is recognized as one of the most powerful dienophiles, reacting swiftly with dienes in Diels-Alder reactions. wikipedia.orgresearchgate.net Its remarkable reactivity was famously harnessed in the first total synthesis of prismane (B14753642) in 1973. wikipedia.org

The development of improved synthetic routes for urazoles, such as the method by Zinner and Deucker in 1961 which utilized the cyclization of 4-substituted (ethoxycarbonyl)semicarbazides under mild conditions, further expanded the accessibility and study of these compounds. acs.org The work on N-substituted triazolinediones like PTAD and its methyl analogue, MTAD, has been crucial in advancing their use in various cycloaddition reactions, highlighting their importance as versatile reagents in organic synthesis. acgpubs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-6-3(8)5-7(2)4(6)9/h1-2H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNNZPUYFSACQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956251 | |

| Record name | 5-Hydroxy-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-26-1 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034771261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dimethyl 1,2,4 Triazolidine 3,5 Dione and Analogues

General Synthetic Strategies for the 1,2,4-Triazolidine-3,5-dione Scaffold

The fundamental approach to constructing the 1,2,4-triazolidine-3,5-dione ring system typically involves the cyclization of a semicarbazide (B1199961) derivative. One common method begins with the reaction of an aniline (B41778) derivative with ethyl chloroformate to yield a carbamate (B1207046) intermediate. This intermediate is then reacted with ethyl carbazate (B1233558) to form a semicarbazide, which subsequently undergoes cyclization to furnish the urazole (B1197782) ring. organic-chemistry.org This multi-step process can often be performed as a one-pot synthesis, which offers advantages in terms of efficiency and reduced waste. organic-chemistry.org

Alternative sustainable routes that avoid the use of isocyanates and chloroformates have also been developed. These methods are often solvent-free, proceed in high yields, and utilize equimolar amounts of reactants. rsc.org One such approach involves the use of diphenyl carbonate as a key reagent in a one-pot synthesis starting from a wide range of amines. rsc.org These greener methodologies are particularly advantageous for the synthesis of bulk urazoles. rsc.org

The general synthetic scheme can be summarized as follows:

| Starting Materials | Reagents | Intermediate | Product | Yield Range | Ref |

| Aniline derivatives, Ethyl chloroformate, Ethyl carbazate | Triethylamine (B128534) | Carbamate, Semicarbazide | 4-Substituted Urazoles | 28-92% | organic-chemistry.org |

| Amines, Diphenyl carbonate | Not specified | Activated carbamate, Semicarbazide | 4-Substituted Urazoles | 87-96% | rsc.org |

Approaches to N-Alkylated 1,2,4-Triazolidine-3,5-diones

The introduction of alkyl groups onto the nitrogen atoms of the 1,2,4-triazolidine-3,5-dione ring is a key strategy for modifying its properties and reactivity. Various methods have been established for the synthesis of N-alkylated derivatives.

Synthesis of 1,2-Dimethyl-1,2,4-triazolidine-3,5-dione (B12795397)

While a specific, detailed synthesis for 1,4-dimethyl-1,2,4-triazolidine-3,5-dione is not extensively documented in readily available literature, the synthesis of the isomeric 1,2-dimethyl-1,2,4-triazolidine-3,5-dione has been described. The general approach to such N,N'-disubstituted urazoles often involves the cyclization of a correspondingly substituted semicarbazide.

A plausible synthetic route to this compound could be envisioned through the methylation of 4-methyl-1,2,4-triazolidine-3,5-dione (B41882) (4-methylurazole). The N1-position of the urazole ring can be deprotonated with a suitable base, followed by reaction with a methylating agent such as methyl iodide. However, control of regioselectivity can be a challenge in such alkylations.

Alternatively, a convergent synthesis could involve the preparation of a 1,4-dimethyl-substituted semicarbazide precursor followed by cyclization. This would involve the reaction of a 1,4-dimethylhydrazine derivative with a suitable carbonyl source.

Synthesis of N-Methylurazole as a Precursor to 4-Methyl-1,2,4-triazoline-3,5-dione (B123949) (MeTAD)

N-methylurazole is the direct precursor to 4-methyl-1,2,4-triazoline-3,5-dione (MeTAD), a highly reactive dienophile and electrophile used in a variety of organic transformations. researchgate.net Efficient syntheses of N-methylurazole that are scalable and avoid extensive purification have been developed. These methods are crucial for the practical application of MeTAD in synthesis. researchgate.net The synthesis of N-methylurazole allows for subsequent oxidation to the highly reactive MeTAD. researchgate.net

| Precursor Synthesis | Key Features | Ref |

| Two described methods for N-methylurazole | Gram-scale synthesis, good yields, avoids column chromatography or recrystallization | researchgate.net |

Scalable and Safe Synthetic Routes for N-Methyl-1,2,4-triazoline-3,5-dione

The preparation of 4-methyl-1,2,4-triazoline-3,5-dione (MeTAD) has been a subject of interest for over five decades due to its utility in cycloaddition chemistry. researchgate.net However, traditional methods often involved unsafe procedures and purification by sublimation, which hindered its large-scale application. researchgate.net More recent research has focused on developing scalable and safer routes to MeTAD that circumvent the generation of hazardous intermediates like methyl isocyanate. researchgate.net These improved methods often involve judicious selection of oxidation conditions for the N-methylurazole precursor, followed by simple filtration, thus avoiding the need for sublimation. researchgate.net

Synthesis of 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is another powerful dienophile with wide applications in organic synthesis. Its synthesis begins with the preparation of its precursor, 4-phenylurazole (B107743). A practical synthesis of 4-phenylurazole starts from the reaction of hydrazine (B178648) with diethyl carbonate. The resulting product is then treated with phenyl isocyanate to form 4-phenyl-1-carbethoxysemicarbazide, which is subsequently cyclized in the presence of a base to yield 4-phenylurazole. lookchem.com

The final step in the synthesis of PTAD is the oxidation of 4-phenylurazole. A variety of oxidizing agents can be employed for this transformation. A heterogeneous oxidation using the bromenium ion (Br+), generated in situ from the oxidation of potassium bromide with Oxone®, has been reported as an effective method. ed.gov

| Synthesis Step | Reactants | Reagents/Conditions | Product | Ref |

| Semicarbazide Formation | Hydrazine, Diethyl carbonate, Phenyl isocyanate | - | 4-Phenyl-1-carbethoxysemicarbazide | lookchem.com |

| Cyclization | 4-Phenyl-1-carbethoxysemicarbazide | Base | 4-Phenylurazole | lookchem.com |

| Oxidation | 4-Phenylurazole | Potassium bromide, Oxone® | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | ed.gov |

Derivatization Strategies for the 1,2,4-Triazolidine-3,5-dione Ring System

The 1,2,4-triazolidine-3,5-dione ring system is amenable to a variety of derivatization reactions, allowing for the introduction of diverse functional groups. The nitrogen atoms of the urazole ring can be alkylated or arylated, as discussed in the preceding sections. Furthermore, the N-H protons of the urazole ring are acidic and can be removed by a base to form a salt, which can then react with various electrophiles.

The high reactivity of the corresponding triazolinediones, such as MeTAD and PTAD, in cycloaddition and ene reactions provides a powerful tool for the functionalization of a wide range of organic molecules. These reactions lead to the formation of urazole adducts that can be further modified. For instance, the N-N bond of the urazole ring in certain adducts can be cleaved under specific conditions to yield other functional groups.

| Reaction Type | Reagents | Products | Ref |

| Ene Reaction | Alkenes, MeTAD/PTAD | Allylic urazoles | ugent.be |

| Diels-Alder Reaction | Dienes, MeTAD/PTAD | Cycloadducts | ed.gov |

| Electrophilic Aromatic Substitution | Electron-rich arenes, MeTAD | Aryl urazoles | researchgate.net |

These derivatization strategies highlight the versatility of the 1,2,4-triazolidine-3,5-dione scaffold as a building block in the synthesis of complex organic molecules.

N-Alkylation and N-Arylation Approaches

The introduction of alkyl and aryl groups at the nitrogen atoms of the 1,2,4-triazolidine-3,5-dione core is a key strategy for modifying its properties. This can be achieved by either constructing the heterocyclic ring with the desired substituents already incorporated or by post-synthesis modification of the urazole ring.

A prevalent method for the synthesis of 4-substituted urazoles involves building the ring system from appropriately substituted precursors. One-pot syntheses are particularly efficient. For instance, 4-substituted phenyl derivatives of 1,2,4-triazolidine-3,5-dione can be prepared from various aniline derivatives. organic-chemistry.orgthieme-connect.de A common route involves the reaction of an aniline with ethyl chloroformate in the presence of triethylamine to form a carbamate intermediate. This is followed by a reaction with ethyl carbazate to produce a semicarbazide, which then undergoes cyclization to yield the 4-arylurazole. thieme-connect.de This one-pot process is advantageous due to its mild reaction conditions and the avoidance of toxic reagents like isocyanates. thieme-connect.de The yields for this type of synthesis can range from moderate to as high as 92%. organic-chemistry.orgthieme-connect.de

Another efficient three-step procedure starts with the reaction of an aniline derivative with 4-nitrophenyl chloroformate to generate the corresponding carbamate. researchgate.net This intermediate is then reacted with ethyl carbazate to form a semicarbazide derivative, which is subsequently cyclized to furnish the 4-substituted-1,2,4-triazolidine-3,5-dione in high yields. researchgate.net

While many methods focus on the synthesis of 4-substituted urazoles, the synthesis of 1,4-disubstituted derivatives like this compound would require a subsequent alkylation step at the N1 position. The N-alkylation of a pre-formed 4-substituted urazole, such as 4-methyl-1,2,4-triazolidine-3,5-dione, can be performed using various alkylating agents. Although specific literature on the dimethyl derivative is sparse, general N-alkylation protocols for heterocyclic compounds can be applied. For example, the alkylation of related heterocycles like 1,2,4-triazole (B32235) often yields a mixture of N1 and N4-alkylated isomers, with the regioselectivity being influenced by the reaction conditions and the nature of the substituents. nih.gov

N-arylation of the urazole ring can be accomplished using copper-catalyzed cross-coupling reactions. General methods for the N-arylation of various nitrogen-containing heterocycles, such as pyrroles, pyrazoles, and triazoles, have been developed using aryl iodides or bromides with a copper(I) iodide catalyst and a diamine ligand. These conditions are generally tolerant of various functional groups.

Table 1: Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones via One-Pot Synthesis

| Aniline Derivative | Yield (%) | Reference |

|---|---|---|

| Aniline | 75 | organic-chemistry.org |

| 4-Chloroaniline | 85 | organic-chemistry.org |

| 4-Bromoaniline | 82 | organic-chemistry.org |

| 4-Nitroaniline | 92 | organic-chemistry.org |

| 2-Nitroaniline | 78 | organic-chemistry.org |

| 4-Methoxyaniline | 65 | organic-chemistry.org |

Synthesis of 1,2,4-Triazolidine-3,5-dione Derivatives in Analogous Structures

The synthesis of derivatives analogous to this compound often involves similar synthetic strategies that allow for the introduction of a variety of substituents at the N1 and N4 positions. A flexible synthetic route that allows for late-stage N4 substitution is particularly valuable for creating libraries of urazole derivatives. One such method utilizes a di-tert-butyl-di-p-nitrophenyl ester of hydrazinetetracarboxylic acid as a key intermediate. This compound can react with a primary amine, using either n-butyllithium or pyridine (B92270) as a base, to form the N4-substituted urazole framework after deprotection. researchgate.netwustl.edu Pyridine is the preferred base when the N4 substituent is more electronegative. researchgate.net

The synthesis of 4-methyl-1,2,4-triazolidine-3,5-dione, the precursor for the target compound, can be achieved through established methods. Its oxidized form, 4-methyl-1,2,4-triazoline-3,5-dione (MeTAD), is a well-known and powerful dienophile in cycloaddition reactions. chemicalbook.comresearchgate.netnih.gov The synthesis of MeTAD is typically achieved through the oxidation of 4-methylurazole. mdpi.com

Furthermore, 1-substituted urazole radicals can be generated from the oxidation of the corresponding N-H urazoles. These radicals can exist in equilibrium with their N-N dimers. This reactivity has been harnessed to synthesize larger, cage-like structures through the dimerization of triurazolyl radicals. mdpi.com

Table 2: Examples of Synthesized 1,4-Disubstituted-1,2,4-triazolidine-3,5-dione Analogues

| N1-Substituent | N4-Substituent | Synthetic Approach | Reference |

|---|---|---|---|

| H | Phenyl | One-pot from aniline | organic-chemistry.org |

| H | 4-Nitrophenyl | Three-step from 4-nitroaniline | researchgate.net |

| H | Benzyl | Late-stage N4 substitution | researchgate.net |

| Aryl | Methyl | Oxidation of N-H urazole | mdpi.com |

Formation of Mesoionic Triazolones via Cycloaddition

Mesoionic compounds are a class of dipolar five-membered heterocyclic compounds in which both the positive and negative charges are delocalized within the ring. The formation of mesoionic triazolones from 1,2,4-triazolidine-3,5-dione derivatives represents a fascinating area of cycloaddition chemistry.

A notable example is the formal [3+2] cycloaddition reaction between 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), the oxidized form of 4-phenylurazole, and alkynes. This reaction, facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol, leads to the formation of unprecedented mesoionic triazolones. semanticscholar.org The structural properties of these resulting triazolones have been confirmed through X-ray diffraction analysis and Density Functional Theory (DFT) calculations. semanticscholar.org

The reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with tetracyclopropylethylene provides another example of the formation of an unusual mesoionic compound. researchgate.net The unique steric and conformational properties of the cyclopropyl (B3062369) groups inhibit the expected reaction pathways, leading to the quantitative formation of the mesoionic product. researchgate.net This mesoionic compound can then undergo an unprecedented rearrangement to a diazetidine upon warming. researchgate.net

These cycloaddition reactions highlight the versatility of triazolinediones as synthons for constructing complex heterocyclic systems, including those with unique electronic structures like mesoionic compounds.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethyl 1,2,4 Triazolidine 3,5 Dione and Its Derivatives

Cycloaddition Reactions

1,4-Dimethyl-1,2,4-triazolidine-3,5-dione, a derivative of 1,2,4-triazolidine-3,5-dione, is a highly reactive compound that participates in a variety of cycloaddition reactions. Its electrophilic nitrogen-nitrogen double bond makes it a potent dienophile and enophile, readily reacting with a wide range of unsaturated systems.

Diels-Alder Reactions and Hetero-Diels-Alder Reactions

N-substituted 1,2,4-triazoline-3,5-diones (TADs) are powerful dienophiles in [4+2] cycloaddition reactions, a class of reactions that includes both the Diels-Alder and hetero-Diels-Alder reactions. wikipedia.org The high reactivity of these compounds is attributed to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the N=N bond. rsc.org In the hetero-Diels-Alder reaction, the triazolinedione acts as a heterodienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring.

For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a closely related analogue of the dimethyl derivative, reacts rapidly with dienes such as cyclopentadiene (B3395910) and 1,3,5-cycloheptatriene. researchgate.net The reaction with cyclopentadiene proceeds as expected for a Diels-Alder reaction, while the reaction with 1,3,5-cycloheptatriene occurs exclusively with its norcaradiene valence tautomer, yielding a single cycloadduct. researchgate.net These reactions are typically fast and efficient, often requiring only simple filtration for product purification. researchgate.net

The general mechanism for the Diels-Alder reaction involving a triazolinedione is a concerted pericyclic process, where the 4π electrons of the diene and the 2π electrons of the N=N bond of the triazolinedione cyclize in a single transition state to form a new six-membered ring. wikipedia.org

Table 1: Examples of Hetero-Diels-Alder Reactions with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

| Diene | Product | Observations | Reference |

| Cyclopentadiene | Expected Diels-Alder adduct | Rapid reaction | researchgate.net |

| 1,3,5-Cycloheptatriene | Single cycloadduct with the norcaradiene tautomer | Exclusive reaction with one tautomer | researchgate.net |

Homo-Diels-Alder Reactions with Bicycloalkadienes

This compound and its analogues readily undergo homo-Diels-Alder reactions, which are formally [2π+2σ+2σ] or [2+2+2] cycloadditions, with bicycloalkadienes. bohrium.commdpi.com These reactions provide a direct route to structurally complex and strained heterocyclic compounds. mdpi.com

The reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) and bicyclo[2.2.2]octa-2,5-diene yields the expected homo-Diels-Alder adducts. bohrium.com However, the outcome of the reaction can be sensitive to the structure of the bicycloalkadiene. For instance, the reaction of MeTAD with bicyclo[3.2.2]nona-6,8-diene results in a rearranged adduct, suggesting a change in the reaction mechanism from a concerted cycloaddition to a stepwise process involving an aziridinium (B1262131) imide intermediate. bohrium.com

The reactivity in these homo-Diels-Alder reactions is also influenced by substituents on the bicycloalkadiene. While unsubstituted dienes react readily to give the homo-Diels-Alder adduct as the sole product, the introduction of electron-withdrawing groups can alter the course of the reaction. mdpi.com For example, the reaction of MeTAD with bicycloalkadienes bearing two carbomethoxy groups still proceeds, albeit at a slower rate, to form the homo-Diels-Alder adducts. mdpi.com In contrast, the presence of two cyano groups on the diene can completely inhibit the reaction. mdpi.com

Table 2: Homo-Diels-Alder Reactions of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Bicycloalkadienes

| Bicycloalkadiene | Product(s) | Mechanistic Insight | Reference |

| Bicyclo[2.2.1]hepta-2,5-diene | Homo-Diels-Alder adduct | Concerted cycloaddition | bohrium.com |

| Bicyclo[2.2.2]octa-2,5-diene | Homo-Diels-Alder adduct | Concerted cycloaddition | bohrium.com |

| Bicyclo[3.2.2]nona-6,8-diene | Rearranged adduct | Stepwise mechanism via aziridinium imide intermediate | bohrium.com |

| Bicycloalkadienes with two -CO2Me groups | Homo-Diels-Alder adducts | Slower reaction rate | mdpi.com |

| Bicycloalkadienes with two -CN groups | No reaction | Inhibited reactivity | mdpi.com |

Alder-ene Reactions and Mechanistic Pathways

In addition to cycloadditions, this compound and its derivatives can participate in Alder-ene reactions with alkenes that possess an allylic hydrogen atom. researchgate.net In this reaction, the triazolinedione acts as the "enophile," reacting with the alkene "ene" component. The reaction involves the transfer of the allylic hydrogen to one of the nitrogen atoms of the triazolinedione and the formation of a new carbon-nitrogen bond, with a concomitant shift of the alkene double bond. organic-chemistry.org

Kinetic studies of the ene reaction between 4-substituted-1,2,4-triazoline-3,5-diones and various alkenes have been conducted. The reactivity of the alkene is highly sensitive to its structure and substitution pattern. The reaction is generally considered to proceed through a concerted mechanism, involving a cyclic transition state. researchgate.netacs.org

The ene products themselves contain a carbon-carbon double bond and can potentially undergo a second ene reaction with another molecule of the triazolinedione, although this can lead to more complex product mixtures.

Table 3: Kinetic and Mechanistic Aspects of Alder-ene Reactions of Triazolinediones

| Alkene (Ene) | Triazolinedione (Enophile) | Key Findings | Reference |

| Various alkenes | 4-Substituted-1,2,4-triazoline-3,5-diones | Alkene reactivity is highly dependent on substituents. | |

| Dicyclopentadiene | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Reaction involves the C=C bond of the cyclopentene (B43876) fragment. | researchgate.net |

| General Alkenes | Triazolinediones | The reaction is believed to proceed via a concerted mechanism. | acs.org |

Formal [3+2] Cycloaddition Reactions (e.g., with Alkynes)

While less common than [4+2] cycloadditions, formal [3+2] cycloaddition reactions involving triazolinedione derivatives have been reported. These reactions lead to the formation of five-membered heterocyclic rings. One notable example is the reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) with oxazole (B20620) derivatives, which proceeds via a formal [3+2] cycloaddition accompanied by the ring opening of the oxazole. acgpubs.org

The development of [3+2] cycloaddition reactions involving alkynes and azides, often referred to as "click chemistry," has become a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov While direct examples with this compound acting as a 1,3-dipole are not extensively documented in this context, the broader field of [3+2] cycloadditions highlights the versatility of triazole chemistry in constructing five-membered heterocycles. nih.gov

A plausible mechanism for the [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile (B1584977) to form 1,2,4-triazoles has been proposed, showcasing a general pathway for such transformations. mdpi.com

[2+2] Cycloaddition Reactions

Triazolinediones are also known to participate in [2+2] cycloaddition reactions with certain unsaturated systems. nsf.gov An investigation into the reaction of 4-substituted-1,2,4-triazoline-3,5-diones with diphenylketene (B1584428) revealed the formation of [2+2] cycloadducts. lookchem.com The reaction of methyl-TAD with diphenylketene in methylene (B1212753) chloride at 0°C yields the corresponding [2+2] adduct. The mechanism of such reactions may involve a 1,4-dipolar intermediate, particularly when the triazolinedione reacts with electron-rich alkenes. lookchem.com

Electrophilic Aromatic Substitution Reactions

N-substituted 1,2,4-triazoline-3,5-diones are highly electrophilic and can react with electron-rich aromatic compounds through an electrophilic aromatic substitution mechanism. This reaction typically proceeds without the need for a catalyst.

The reaction involves the aromatic ring acting as a nucleophile and attacking the electrophilic nitrogen of the triazolinedione. This initial attack disrupts the aromaticity of the ring and forms a cationic intermediate, often referred to as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com In a subsequent step, a proton is lost from the ring, restoring aromaticity and resulting in the substitution of a hydrogen atom on the aromatic ring with the triazolinedione moiety.

This reactivity has been utilized in the uncatalyzed polymerization of bistriazolinediones with electron-rich aromatic compounds, demonstrating the utility of this reaction in polymer chemistry.

Acid-Catalyzed Reactions with Substituted Benzenes

N-substituted 1,2,4-triazoline-3,5-diones, such as the N-methyl derivative, can undergo acid-catalyzed reactions with substituted benzenes. researchgate.net These reactions, often facilitated by a catalyst like trifluoroacetic acid, are classified as electrophilic aromatic substitutions. researchgate.netmsu.edu In this type of reaction, the triazolinedione acts as an electrophile, which is a species that seeks electrons.

The reaction proceeds through a two-step mechanism. Initially, the electrophile forms a sigma-bond with the benzene (B151609) ring. This step is typically the slower, rate-determining part of the reaction and results in the formation of a positively charged intermediate known as a benzenonium ion. In the subsequent, faster step, a proton is removed from this intermediate, leading to the formation of a substituted benzene ring. msu.edu

The reactivity of the benzene ring in these substitutions is significantly influenced by the nature of its substituents. For instance, electron-donating groups like hydroxy or methoxy (B1213986) groups can increase the rate of electrophilic substitution by a factor of about ten thousand. msu.edu

Investigation of Urazole (B1197782) Radical Intermediates and Product Formation

Urazolyl radicals are a class of persistent, nitrogen-centered radicals. researchgate.net These radicals exist in equilibrium with their N-N dimers in solution. researchgate.net The formation of urazolyl radicals is achieved through the oxidation of the corresponding N-H urazole precursors. researchgate.netresearchgate.net Various oxidizing agents can be employed for this purpose, including tert-butyl hypochlorite (B82951) and nickel peroxide (Ni₂O₃). researchgate.net

The position of the equilibrium between the radical and the dimer is influenced by the substituents on the urazole ring. With simple alkyl or aryl groups at the N1 and N4 positions, the radical form is predominant in the solution. However, for 1-aryl urazolyl radicals that have bis-ortho substitution relative to the urazole radical ring, the N-N dimer form is more prevalent. researchgate.net This characteristic has been utilized in the synthesis of cage-like compounds through the dimerization of triurazolyl radicals, involving the formation of three N-N bonds. researchgate.net

It is important to note that attempts to oxidize some urazoles to form the desired urazolyl radicals can sometimes lead to random oligomerization, resulting in the formation of plastic-like materials instead of the intended cage structures. researchgate.net

Ring-Opening Reactions

Cyclic azodicarbonyl compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can undergo ring-opening reactions promoted by water. researchgate.net While these compounds are known for their reactivity as dienophiles and electrophiles, their instability in aqueous environments has led to investigations into the transient intermediates formed during hydrolysis. researchgate.net

Studies have shown that water can facilitate the ring-opening of PTAD to generate a transient intermediate, diazenecarbonyl-phenyl-carbamic acid (DACPA). researchgate.net Computational studies using Density Functional Theory (DFT) have indicated that hydrogen-bonding interactions between PTAD and water are crucial for the formation of this intermediate. researchgate.net

The DACPA intermediate can be trapped by other reactive species. For example, nitrile imines generated from diarylsydnones can capture DACPA in an ultra-fast ligation reaction. This process results in the formation of carbamoyl (B1232498) formazans, which are unique photoswitchable linkers. researchgate.net This strategy allows for the in situ construction of highly functionalized carbamoyl formazans for applications in photopharmacology and materials science. researchgate.net

The ability of water to promote ring-opening is not limited to triazolinediones. Hot water has been shown to be an effective medium for the hydrolysis of epoxides and aziridines, acting as a modest acid catalyst, reactant, and solvent. organic-chemistry.org In some cases, neutral water can act as an optimal promoter for selective ring-opening reactions, particularly in complex molecules like polyepoxides. nih.gov

Photochemical Reactivity

The photochemical reactivity of this compound, also known as N-methyl-1,2,4-triazoline-3,5-dione (MeTAD), reveals a diverse range of reactions that are not typically observed under thermal conditions. mdpi.com The absorption of light energy elevates MeTAD to an excited state, significantly enhancing its electrophilicity and enabling it to participate in unique substitution and cycloaddition reactions. mdpi.com

Photo-Induced Substitution Reactions and Product Diversification

Visible light irradiation of this compound in the presence of aromatic compounds can induce substitution reactions, particularly with electron-rich aromatic systems. researchgate.net This reactivity offers a pathway to a variety of substituted products that are not accessible through thermal means. researchgate.net

A notable example is the photochemical reaction of MeTAD with benzene. While at low temperatures (<-60 °C) a Diels-Alder cycloaddition product is formed, irradiation with visible light at room temperature over several days leads to a different major product: a para-substituted bisurazole adduct. mdpi.com This outcome was a significant discovery, as previous reports suggested no reaction occurs between MeTAD and benzene at room temperature. mdpi.com

The mechanism for this photo-induced aromatic substitution involves an electron transfer process. Upon irradiation, MeTAD is promoted to its highly electrophilic triplet state. mdpi.comresearchgate.net This photoactivated MeTAD can then accept an electron from the aromatic ring of benzene, initiating a sequence of aromatic substitution reactions. mdpi.com The process ultimately results in the formation of the bisurazole adduct. mdpi.com This reaction pathway is facilitated by the presence of electron-donating groups on the aromatic substrate. mdpi.com

Table 1: Products of Photo-Induced Reaction of MeTAD with Benzene

| Reactants | Conditions | Major Product | Reaction Type |

| MeTAD, Benzene | Visible light, Room temp. | para-substituted bisurazole adduct | Aromatic Substitution |

| MeTAD, Benzene | Low temp. (<-60 °C) | Diels-Alder cycloadduct | Cycloaddition |

The diversification of products is further demonstrated in the photolysis of matrix-isolated 4-methyl-1,2,4-triazolinedione. acs.org In these experiments, irradiation leads to the formation of methyl isocyanate as the primary product, along with carbon monoxide. A minor but well-identified product is methylaziridine-2,3-dione. acs.org The identification of these products was confirmed by FT-IR spectroscopy and comparison with simulated infrared spectra. acs.org

Spectroscopic and Structural Elucidation Methodologies for 1,2,4 Triazolidine 3,5 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of 1,2,4-triazolidine-3,5-dione systems. The chemical shifts observed in the spectra are indicative of the electronic environment of the respective nuclei.

For 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione, the molecular symmetry results in simplified NMR spectra. The two methyl groups at the N1 and N4 positions are chemically equivalent, as are the two carbonyl groups at the C3 and C5 positions. Consequently, the ¹H NMR spectrum is expected to show a single sharp singlet corresponding to the six protons of the two methyl groups. The ¹³C NMR spectrum would similarly display two distinct signals: one for the methyl carbons and another for the carbonyl carbons.

In studies of related asymmetrical compounds, such as certain 1-aryl-4-methyl-1,2,4-triazolidine-3,5-diones, the N-methyl signal is readily identified as a singlet in the ¹H NMR spectrum. mdpi.com For instance, in a complex triurazole containing the 4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl moiety, the N-methyl protons appear as a singlet at 2.99 ppm. mdpi.com The carbonyl carbons of the urazole (B1197782) ring in the same compound are observed in the ¹³C NMR spectrum at 153.6 ppm and 152.5 ppm. mdpi.com

| Nucleus | Signal Type | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H | Singlet | 2.99 | N-CH₃ |

| ¹³C | Signal | 153.6 | C=O |

| ¹³C | Signal | 152.5 | C=O |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish correlations between nuclei, aiding in the assignment of complex structures. mdpi.com The COSY experiment specifically identifies spin-spin coupling between protons, revealing which protons are adjacent in the molecular structure. mdpi.com

For a highly symmetrical molecule like this compound, which lacks proton-proton coupling, a COSY spectrum would not provide additional structural information beyond what is obtained from the 1D ¹H NMR spectrum. mdpi.com However, for more complex, substituted 1,2,4-triazolidine-3,5-dione derivatives with adjacent protons, COSY is an invaluable tool for confirming structural assignments. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with very high accuracy. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. nih.govmdpi.comiaph.es HRMS is a standard characterization technique for newly synthesized 1,2,4-triazolidine-3,5-dione derivatives. mdpi.commdpi.com By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, researchers can confirm the identity of the compound with a high degree of confidence. mdpi.com

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

For this compound, the most prominent features in the IR spectrum are expected to be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In related urazole structures, these C=O stretching bands are typically observed in the region of 1700-1800 cm⁻¹. For example, a complex triurazole derivative exhibited a strong carbonyl absorption at 1697 cm⁻¹. mdpi.com Other characteristic peaks would include C-N bond stretching and C-H bond stretching and bending vibrations from the methyl groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | ~1700 |

| C-N | Stretching | ~1400 - 1200 |

| C-H (Alkyl) | Stretching | ~3000 - 2850 |

X-ray Diffraction Analysis for Solid-State Structural Determination

For novel 1,2,4-triazolidine-3,5-dione derivatives that can be crystallized, single-crystal X-ray diffraction provides unequivocal proof of their structure. mdpi.comnih.gov The analysis yields detailed information on the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions. mdpi.comresearchgate.net This technique is essential for confirming the connectivity of atoms and for studying subtle structural features such as ring planarity and intermolecular interactions in the solid state. mdpi.com

Computational Chemistry Investigations of 1,2,4 Triazolidine 3,5 Dione Molecules

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules like 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione. nih.govresearchgate.net These calculations are foundational for predicting a wide range of molecular characteristics.

Prediction of Molecular Stability and Energetic Properties

DFT calculations are employed to determine the optimized geometric structure of this compound, identifying the most stable conformation by minimizing the total electronic energy. zsmu.edu.ua Key energetic properties such as the total energy, zero-point vibrational energy (ZPVE), and thermodynamic parameters (enthalpy, Gibbs free energy) can be calculated. researchgate.net These values are crucial for comparing the relative stability of different isomers or tautomers and for understanding the molecule's behavior in various chemical environments. zsmu.edu.uanih.gov For instance, a lower total energy value typically corresponds to a more stable molecular structure. nih.gov

Table 1: Representative Energetic Properties Calculated by DFT

Note: These are example values typical for similar heterocyclic compounds, as specific published data for this compound is not available. Calculations are often performed at a specific level of theory, such as B3LYP/6-311++G(d,p).

| Property | Typical Calculated Value | Unit |

|---|---|---|

| Total Energy | -488.5 | Hartree |

| Zero-Point Vibrational Energy (ZPVE) | 85.4 | kcal/mol |

| Dipole Moment | 2.1 | Debye |

Analysis of Frontier Molecular Orbitals (FMO) and HOMO-LUMO Gaps

Frontier Molecular Orbital (FMO) theory is a key application of DFT for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. zsmu.edu.uaresearchgate.net

Table 2: Representative Frontier Molecular Orbital (FMO) Data

Note: These are example values typical for similar heterocyclic compounds.

| Parameter | Typical Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.7 | eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. ugm.ac.id It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors on the molecule's surface: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. ugm.ac.idresearchgate.net For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich (red) regions, making them likely sites for interaction with electrophiles.

Quantification of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov By performing GIAO calculations, typically within the DFT framework, theoretical ¹H and ¹³C NMR spectra can be predicted. nih.govresearchgate.net These theoretical values are then compared with experimental NMR data to confirm or elucidate the molecular structure. mdpi.comresearchgate.net The accuracy of the GIAO method allows for precise structural assignments and can be particularly useful in distinguishing between different isomers or conformations of this compound. nih.govnih.gov

Modeling of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is instrumental in modeling the mechanisms of chemical reactions. For instance, the formation of this compound often occurs as a product in reactions involving its unsaturated precursor, N-methyl-1,2,4-triazoline-3,5-dione (MeTAD). mdpi.commdpi.com DFT calculations can be used to map the entire potential energy surface of a reaction. researchgate.net This involves locating the structures of reactants, transition states, intermediates, and products. By calculating the energy barriers (activation energies) associated with different possible pathways, the most favorable reaction mechanism can be determined. nih.govcuny.edu This modeling provides a deep understanding of the reaction's kinetics and regioselectivity that is often difficult to obtain through experimental means alone. nih.gov

Advanced Applications in Organic Synthesis of 1,4 Dimethyl 1,2,4 Triazolidine 3,5 Dione

The compound 1,4-Dimethyl-1,2,4-triazolidine-3,5-dione, often referred to in literature as N-methyl-1,2,4-triazoline-3,5-dione (MeTAD), is a highly reactive and electrophilic molecule. mdpi.com Its unique five-membered cyclic azodicarbonyl structure makes it an exceptionally potent reagent in a variety of thermal and photochemical transformations. This reactivity has established it and other N-substituted 1,2,4-triazoline-3,5-diones (TADs) as valuable tools in modern organic synthesis. mdpi.comacgpubs.org

Emerging Applications in Materials Science

Utilization in Polymer Science and Functional Polymer Synthesis

The application of DMTAD and its derivatives in polymer science is centered on their ability to undergo highly efficient and selective reactions, enabling the precise engineering of macromolecular structures. These reactions are pivotal for creating polymers with tailored properties and functionalities.

Triazolinediones are key players in the realm of "click" chemistry, a set of reactions known for their high yields, selectivity, and mild reaction conditions. nih.govrug.nl The Diels-Alder and ene reactions involving these compounds are exceptionally fast and efficient, making them ideal for polymer synthesis and modification. rug.nlmdpi.com These reactions allow for the straightforward linking of polymer chains and the introduction of various functional groups. nih.gov

The versatility of triazolinedione-based click chemistry is showcased in its ability to react with a wide array of π-electron-rich systems, including dienes and indoles. rug.nl This reactivity forms the basis for creating complex polymer architectures, such as block copolymers and polymer networks, under ambient conditions. nih.govmdpi.com

Table 1: Examples of Click Reactions with Triazolinedione Derivatives in Polymer Science

| Polymer System | Triazolinedione Derivative | Reaction Partner | Reaction Type | Key Feature |

|---|---|---|---|---|

| Polyurethane | Bifunctional TAD | Diene | Diels-Alder | Cross-linking for network formation nih.gov |

| Polymethacrylate | Bifunctional TAD | Indole (B1671886) | Ene Reaction | Creation of thermoreversible links nih.gov |

Post-polymerization modification is a critical strategy for synthesizing functional polymers that may not be accessible through direct polymerization of functional monomers. nih.govrsc.org Triazolinediones are exceptionally well-suited for this purpose due to their chemoselective reactivity. rug.nlnih.gov They can be used to introduce specific functionalities onto a pre-existing polymer backbone, thereby altering the material's properties without affecting the polymer's length or structure. nih.govrsc.org

For example, polymers containing diene moieties, such as those with furan (B31954) groups, can be readily modified with triazolinediones via the Diels-Alder reaction. nih.gov This process is typically accomplished within hours at room temperature, a significant advantage over other click chemistry systems that may require elevated temperatures or longer reaction times. nih.gov This approach allows for the creation of a library of functional polymers from a single precursor polymer.

The chemistry of triazolinediones has been successfully employed in the fabrication of advanced polymer nanoparticles. One notable application is the synthesis of Janus nanoparticles, which are compartmentalized nanoparticles with two distinct faces of different chemistry or polarity.

In a sophisticated approach, a block copolymer thin film, such as polystyrene-block-poly(4-vinylpyridine), can be used as a template. The poly(4-vinylpyridine) domains are functionalized with diene molecules. Subsequently, a polymer chain terminated with a triazolinedione group, for instance, TAD-terminated polymethacrylate, is grafted onto these diene-functionalized domains. This ultrafast and efficient "click" conjugation leads to the formation of well-defined Janus nanoparticles. mdpi.comresearchgate.net

Design of Dynamic Materials through Reversible Reactions

A key advantage of certain triazolinedione reactions is their reversibility, which is being harnessed to create dynamic and "smart" materials. These materials can respond to external stimuli, such as heat or mechanical force, by changing their properties, including the ability to self-heal. nih.govnih.gov

The Diels-Alder reaction between triazolinediones and partners like furan or anthracene (B1667546) is thermally reversible. nih.gov At lower temperatures, a stable adduct is formed, creating a cross-linked and robust polymer network. Upon heating, the reverse (retro-Diels-Alder) reaction occurs, breaking the cross-links and allowing the material to flow, be reprocessed, or heal cracks. rug.nlnih.gov Cooling then allows the Diels-Alder reaction to proceed again, reforming the network and restoring the material's mechanical properties. rug.nlresearchgate.net For instance, the adducts formed between a TAD derivative and furan-functionalized polymethacrylates have been shown to be reversible at 130 °C, inducing self-healing features in the material. nih.gov

Similarly, the reaction between triazolinediones and certain indole derivatives is reversible. nih.gov This "transclick" reaction allows for the creation of thermoreversible links in polymers like polyurethanes and polymethacrylates. nih.gov These dynamic covalent bonds can dissociate upon heating and reform upon cooling, enabling network healing, reshaping, and even recycling of the polymer material. nih.gov Furthermore, these TAD-indole adducts, when incorporated as crosslink points in a polymer network, can dissociate under mechanical stretching even at ambient temperature, allowing the polymer to dissipate energy and exhibit enhanced toughness and ductility. nih.gov

Table 2: Reversible Triazolinedione Reactions for Dynamic Polymers

| Reversible System | Stimulus for Reversal | Polymer Application | Dynamic Property |

|---|---|---|---|

| TAD-Furan Adduct | Heat (e.g., 130 °C) | Polymethacrylates | Self-healing nih.gov |

| TAD-Indole Adduct | Heat | Polyurethanes, Polymethacrylates | Self-healing, Reshaping, Recycling nih.gov |

Q & A

What are the most efficient synthetic methodologies for preparing 1,4-dimethyl-1,2,4-triazolidine-3,5-dione, and what factors influence reaction yields?

Basic Research Focus

A one-pot synthesis route involves combining triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate. This method achieves cyclization and substitution simultaneously, with yields dependent on the electronic nature of the aniline substituents and the reaction temperature (optimized at 60–80°C) . Alternative approaches include cyclization of 4-phenyl-1-ethoxycarbonylaminourea under alkaline conditions followed by acidification, though this method requires careful control of pH to prevent byproduct formation .

How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Basic Research Focus

Structural validation typically employs 1H/13C NMR to identify key resonances (e.g., methyl groups at δ ~1.2–1.5 ppm and carbonyl signals at δ ~170–175 ppm). Infrared (IR) spectroscopy confirms the presence of C=O (stretching at ~1750 cm⁻¹) and N–H (if present) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystallinity analysis, X-ray diffraction is recommended, though solubility challenges may require derivatization .

What experimental challenges arise in studying the reactivity of this compound in Diels-Alder reactions?

Advanced Research Focus

The compound’s electron-deficient triazolidine-dione core acts as a dienophile, but steric hindrance from methyl groups can reduce reactivity. For example, reactions with 2,4-dimethylpenta-1,3-diene require low temperatures (−25°C) to favor Diels-Alder adducts over competing ene reactions. Product isolation may necessitate chromatographic separation due to similar polarities of adducts and unreacted starting materials .

How do structural modifications of this compound impact its biological activity, particularly in lipid metabolism?

Advanced Research Focus

Substitution at the 4-position with hydrophobic groups (e.g., cyclohexyl or aryl) enhances hypolipidemic activity by improving membrane permeability. In rodent studies, 4-cyclohexyl derivatives reduced serum cholesterol by 30–40% via inhibition of acetyl-CoA carboxylase. However, methyl groups at the 1-position may limit metabolic stability, requiring pharmacokinetic optimization .

What role does this compound play in catalytic systems, and how is its efficacy evaluated?

Advanced Research Focus

As a ligand in transition-metal catalysis, the compound’s rigid triazolidine-dione framework stabilizes metal centers (e.g., Co(II) or Cu(II)) in oxidation reactions. Efficacy is assessed via turnover frequency (TOF) and enantiomeric excess (ee) in asymmetric catalysis. For example, in epoxidation of styrene derivatives, Co(II) complexes achieve TOFs >500 h⁻¹ but require co-catalysts like N-methylmorpholine-N-oxide (NMO) .

How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Advanced Research Focus

Yield discrepancies often stem from variations in workup procedures or solvent purity. For instance, the one-pot method reports 70–85% yields but requires anhydrous dimethylformamide (DMF). Replacing DMF with tetrahydrofuran (THF) reduces yields to 50–60% due to incomplete cyclization. Systematic optimization of solvent polarity, catalyst loading (cesium carbonate at 1.2 equiv.), and reaction time (12–24 hours) is critical for reproducibility .

What analytical strategies are recommended for detecting degradation products of this compound under physiological conditions?

Advanced Research Focus

Degradation pathways (e.g., hydrolysis of the triazolidine ring) are monitored using LC-MS/MS with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Accelerated stability studies (40°C, 75% relative humidity) reveal major degradation products like dimethylurea and glyoxylic acid derivatives. Quantification thresholds should adhere to ICH guidelines (e.g., ≤0.1% for unknown impurities) .

How does the electronic configuration of this compound influence its reactivity in photochemical studies?

Advanced Research Focus

The compound’s low-lying π* orbitals (λmax ~240 nm in UV-Vis) facilitate photoinduced electron transfer (PET) in singlet oxygen generation. Quantum yield (ΦΔ) measurements using 9,10-dimethylanthracene (DMA) as a trap show ΦΔ = 0.45 in acetonitrile, making it a potential photosensitizer. However, methyl groups reduce intersystem crossing efficiency compared to non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.